1-Bromo-3-(cyclohexylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(cyclohexylmethyl)benzene is an organic compound with the molecular formula C13H17Br. It consists of a benzene ring substituted with a bromine atom and a cyclohexylmethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(cyclohexylmethyl)benzene can be synthesized through the bromination of 3-(cyclohexylmethyl)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclohexylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(cyclohexylmethyl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products:
Substitution: Formation of 3-(cyclohexylmethyl)phenol or 3-(cyclohexylmethyl)aniline.
Oxidation: Formation of 3-(cyclohexylmethyl)benzoic acid.
Reduction: Formation of 3-(cyclohexylmethyl)benzene.
Scientific Research Applications
1-Bromo-3-(cyclohexylmethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclohexylmethyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
1-Bromo-4-(cyclohexylmethyl)benzene: Similar structure but with the cyclohexylmethyl group at the para position.
1-Bromo-2-(cyclohexylmethyl)benzene: Similar structure but with the cyclohexylmethyl group at the ortho position.
Uniqueness: 1-Bromo-3-(cyclohexylmethyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the cyclohexylmethyl group at the meta position provides distinct steric and electronic effects compared to its ortho and para counterparts.
Properties
IUPAC Name |
1-bromo-3-(cyclohexylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVAAQFBEBJHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.